3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or α,β-unsaturated carbonyl compound.
Introduction of the bromophenyl and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole will depend on its specific application and the biological or chemical system it interacts with. Generally, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromophenyl, methoxyphenyl, and tosyl groups can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrazole: Lacks the tosyl group, which may affect its chemical reactivity and biological activity.
3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: The chlorine atom may confer different chemical and biological properties compared to the bromine atom.
3-(4-bromophenyl)-5-(4-hydroxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole: The presence of a hydroxyl group instead of a methoxy group can significantly alter the compound’s properties.
Uniqueness
3-(4-bromophenyl)-5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is unique due to the specific combination of functional groups it possesses
Properties
IUPAC Name |
5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O3S/c1-16-3-13-21(14-4-16)30(27,28)26-23(18-7-11-20(29-2)12-8-18)15-22(25-26)17-5-9-19(24)10-6-17/h3-14,23H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCWKSMKDOFOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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